![molecular formula C17H12ClFN2O B2893406 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one CAS No. 942007-43-4](/img/structure/B2893406.png)
6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
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Description
6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for a variety of applications, including drug discovery and development, as well as the study of biochemical and physiological processes.
Scientific Research Applications
Environmental Persistence and Toxicity
Compounds like chlorophenols, which share a part of the molecular structure with 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one, are known for their environmental persistence and potential toxicity. Chlorophenols can accumulate in aquatic organisms, leading to oxidative stress and other toxic effects such as disruption of endocrine functions and immune system impairment (Ge et al., 2017). This highlights the importance of assessing the environmental impact and biodegradation pathways of similar complex organic compounds.
Chemosensor Development
Fluorophenyl groups are key components in the development of fluorescent chemosensors. These sensors can detect a variety of analytes, including metal ions and organic molecules, with high selectivity and sensitivity (Roy, 2021). The presence of a fluorophenyl group in 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one could suggest potential applications in the design of new chemosensors.
Pharmaceutical Research
The structural complexity of 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one may also lend itself to pharmaceutical applications. Similar compounds have been studied for their pharmacological properties, including anti-inflammatory and anticancer activities. For example, derivatives of pyridazinone have shown promise as selective COX-2 inhibitors, indicating potential for the development of new anti-inflammatory drugs (Asif, 2016).
Optoelectronic Materials
Compounds incorporating phenyl and pyridazinone groups have been explored for their utility in optoelectronic materials. They have been used in the creation of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs) (Lipunova et al., 2018). This suggests a potential research avenue for 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one in the development of novel optoelectronic devices.
properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-14-5-3-13(4-6-14)16-9-10-17(22)21(20-16)11-12-1-7-15(19)8-2-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWXQWKTCMJDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
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